molecular formula C15H14F3N5O7S B1329956 Flupyrsulfuron-methyl CAS No. 144740-53-4

Flupyrsulfuron-methyl

Cat. No.: B1329956
CAS No.: 144740-53-4
M. Wt: 465.4 g/mol
InChI Key: DTVOKYWXACGVGO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of flupyrsulfuron-methyl involves several steps, starting with the reaction of 4-tert-butoxy-1,1,1-trifluoro-3-buten-2-one and methyl malonamide to form an intermediate. This intermediate undergoes cyclization, chlorination, and sulfonation to produce a sulfonamide. The final step involves reacting this sulfonamide with dimethoxypyrimidinyl carbamate to yield this compound .

Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Flupyrsulfuron-methyl undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Flupyrsulfuron-methyl is primarily used in agricultural research for its herbicidal properties. It is studied for its effectiveness in controlling a wide range of weeds in various crops. Additionally, its mode of action as an ALS inhibitor makes it a valuable tool in studying plant biochemistry and physiology .

In environmental science, research focuses on its degradation pathways, environmental fate, and impact on non-target organisms. Studies also explore its potential for resistance management in weed populations .

Mechanism of Action

Flupyrsulfuron-methyl exerts its herbicidal effects by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth, ultimately causing the death of the plant . The compound is absorbed through the roots and leaves and translocated throughout the plant, ensuring effective control of both emerged and emerging weeds .

Comparison with Similar Compounds

Flupyrsulfuron-methyl is part of the sulfonylurea class of herbicides, which includes other compounds such as:

  • Chlorimuron-ethyl
  • Metsulfuron-methyl
  • Nicosulfuron
  • Rimsulfuron

Compared to these similar compounds, this compound is unique in its high efficacy against specific weed species like black-grass and loose silky-bent. Its chemical structure, which includes a trifluoromethyl group, contributes to its distinct physicochemical properties and herbicidal activity .

Properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVOKYWXACGVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162796
Record name Flupyrsulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144740-53-4
Record name Flupyrsulfuron-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144740534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupyrsulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPYRSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D7IY4M255
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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